molecular formula C27H44O4 B12658346 2-Ethylhexyl undecyl phthalate CAS No. 85391-47-5

2-Ethylhexyl undecyl phthalate

Cat. No.: B12658346
CAS No.: 85391-47-5
M. Wt: 432.6 g/mol
InChI Key: JCLYNTWIDKAJSK-UHFFFAOYSA-N
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Description

2-Ethylhexyl undecyl phthalate is a synthetic compound belonging to the phthalate ester family. Phthalates are widely used as plasticizers, which are substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is particularly known for its application in enhancing the properties of polyvinyl chloride (PVC) products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylhexyl undecyl phthalate typically involves the esterification of phthalic anhydride with 2-ethylhexanol and undecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The product is then purified using industrial-scale distillation columns to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl undecyl phthalate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in this compound can be hydrolyzed to produce phthalic acid and the corresponding alcohols (2-ethylhexanol and undecanol).

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of phthalic acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Oxidation: Potassium permanganate, chromic acid.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Hydrolysis: Phthalic acid, 2-ethylhexanol, undecanol.

    Oxidation: Phthalic acid derivatives.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

2-Ethylhexyl undecyl phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of flexible PVC products, which are studied for their mechanical and chemical properties.

    Biology: Investigated for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Studied for its potential impact on human health, particularly in relation to its use in medical devices made from PVC.

    Industry: Widely used in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-ethylhexyl undecyl phthalate involves its interaction with cellular components. As a plasticizer, it integrates into the polymer matrix of PVC, enhancing its flexibility by reducing intermolecular forces between polymer chains. In biological systems, it can act as an endocrine disruptor by mimicking or interfering with the action of natural hormones, potentially leading to adverse health effects.

Comparison with Similar Compounds

  • Diethyl phthalate
  • Dibutyl phthalate
  • Diisononyl phthalate
  • Diisodecyl phthalate

Comparison: 2-Ethylhexyl undecyl phthalate is unique due to its specific combination of 2-ethylhexyl and undecyl groups, which confer distinct physical and chemical properties. Compared to other phthalates, it may offer different levels of flexibility, durability, and compatibility with various polymers. Its potential biological effects and environmental impact also vary, making it a subject of interest in toxicological studies.

Properties

CAS No.

85391-47-5

Molecular Formula

C27H44O4

Molecular Weight

432.6 g/mol

IUPAC Name

2-O-(2-ethylhexyl) 1-O-undecyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C27H44O4/c1-4-7-9-10-11-12-13-14-17-21-30-26(28)24-19-15-16-20-25(24)27(29)31-22-23(6-3)18-8-5-2/h15-16,19-20,23H,4-14,17-18,21-22H2,1-3H3

InChI Key

JCLYNTWIDKAJSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC

Origin of Product

United States

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